molecular formula C10H8Cl6 B11941140 3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane

3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane

Cat. No.: B11941140
M. Wt: 340.9 g/mol
InChI Key: LXFGXVWBHKKGFX-UHFFFAOYSA-N
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Description

3,3,6,6,10,10-Hexachlorotetracyclo[7100~2,4~0~5,7~]decane is a complex organic compound with the molecular formula C10H8Cl6 It is known for its unique structure, which includes multiple chlorine atoms and a tetracyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane typically involves multiple steps, starting from simpler organic molecules. The process often includes chlorination reactions under controlled conditions to introduce the chlorine atoms into the tetracyclic structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The production methods are designed to maximize efficiency and minimize environmental impact, adhering to industry standards and regulations.

Chemical Reactions Analysis

Types of Reactions

3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated ketones or alcohols, while substitution reactions can introduce various functional groups into the tetracyclic structure.

Scientific Research Applications

3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of multiple chlorine atoms on chemical reactivity and stability.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, leveraging its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane involves its interaction with molecular targets, such as enzymes or receptors, through binding or chemical modification. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of oxidative stress. Detailed studies are required to elucidate the specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3,6,6,9,9-Hexamethyltetracyclo[6.1.0.0~2,4~.0~5,7~]nonane: A similar tetracyclic compound with methyl groups instead of chlorine atoms.

    Tetracyclo[6.1.0.0~2,4~.0~5,7~]nonane: A simpler tetracyclic structure without the chlorine atoms.

Uniqueness

3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane is unique due to its high chlorine content and complex tetracyclic structure, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these characteristics are advantageous.

Properties

Molecular Formula

C10H8Cl6

Molecular Weight

340.9 g/mol

IUPAC Name

3,3,6,6,10,10-hexachlorotetracyclo[7.1.0.02,4.05,7]decane

InChI

InChI=1S/C10H8Cl6/c11-8(12)2-1-3-5(9(3,13)14)7-6(4(2)8)10(7,15)16/h2-7H,1H2

InChI Key

LXFGXVWBHKKGFX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2(Cl)Cl)C3C(C3(Cl)Cl)C4C1C4(Cl)Cl

Origin of Product

United States

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